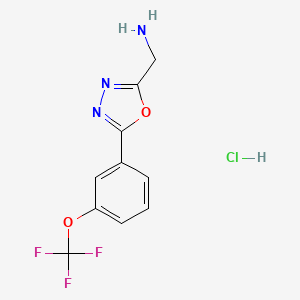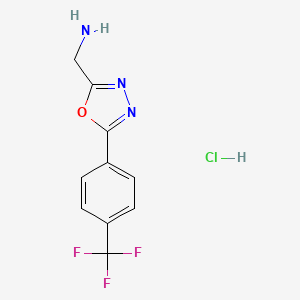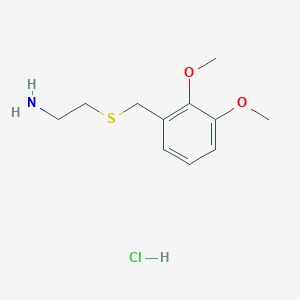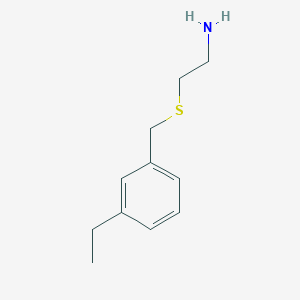
MFCD31714270
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a chemical compound with the molecular formula C10H9ClF3N3O2 and a molecular weight of 295.65033 . This compound is notable for its unique structure, which includes a trifluoromethoxy-phenyl group and an oxadiazole ring.
Mechanism of Action
Target of Action
The compound, C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine; hydrochloride, is a derivative of the 1,3,4-oxadiazole class . This class of compounds has been found to exhibit potent antibacterial activities against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacterial strains . Therefore, the primary targets of this compound are likely to be key proteins or enzymes in these bacteria that are essential for their survival and proliferation.
Mode of Action
These compounds are known to interact with their targets in bacteria, leading to inhibition of bacterial growth . The trifluoromethoxy group in the compound may enhance its interaction with the target, thereby increasing its antibacterial potency .
Biochemical Pathways
The affected biochemical pathways are likely related to essential processes in the targeted bacteria, such as cell wall synthesis, protein synthesis, or DNA replication. The compound’s interaction with its targets disrupts these processes, leading to the inhibition of bacterial growth .
Result of Action
The result of the compound’s action is the inhibition of growth of the targeted bacteria, including MRSA and other Gram-positive bacterial strains . This leads to a decrease in the bacterial population, thereby helping to control the infection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethoxy-phenyl group. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. For instance, the preparation of the oxadiazole ring may involve the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a stable form. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy-phenyl group can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
Similar compounds to C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride include other oxadiazole derivatives and trifluoromethoxy-phenyl compounds. Examples include:
- C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine
- 3-(Trifluoromethoxy)phenyl-1,3,4-oxadiazole
Uniqueness
What sets C-[5-(3-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride apart is its specific combination of the trifluoromethoxy-phenyl group and the oxadiazole ring, which imparts unique chemical and biological properties. This combination allows for specific interactions with molecular targets that may not be achievable with other similar compounds .
Properties
IUPAC Name |
[5-[3-(trifluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2.ClH/c11-10(12,13)18-7-3-1-2-6(4-7)9-16-15-8(5-14)17-9;/h1-4H,5,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHFUZLNZDFIZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NN=C(O2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[5-(4-thiophen-2-ylphenyl)-1,3,4-oxadiazol-2-yl]methanamine;hydrochloride](/img/structure/B6299077.png)
![C-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299087.png)
![C-(5-p-Tolyl-[1,3,4]oxadiazol-2-yl)-methylamine hydrochloride](/img/structure/B6299097.png)


![C-[5-(3-Chloro-phenyl)-[1,3,4]oxadiazol-2-yl]-methylamine hydrochloride](/img/structure/B6299123.png)
![[5-(4-Thiophen-2-yl-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299125.png)
![[5-(4-Nitro-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299128.png)
![[5-(4-Trifluoromethoxy-phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B6299129.png)





